N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl (-S-) linker to the acetamide moiety. The acetamide nitrogen is further substituted with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-5-9(2)11(6-8)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRIQJRNZBUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound features a complex structure that includes a thiadiazole moiety known for its diverse pharmacological properties.
- Molecular Formula : C13H15N3OS2
- Molecular Weight : 293.41 g/mol
- CAS Number : 361184-95-4
The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiadiazole ring is known to modulate enzyme activities and influence cellular pathways. Specifically, it may inhibit certain enzymes involved in metabolic processes, which can lead to antimicrobial and anticancer effects.
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial and fungal strains.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant antifungal effect |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-dependent activity suggests that modifications to the compound can enhance its efficacy.
Study on Antimicrobial Properties
A study published in MDPI highlighted the antimicrobial efficacy of thiadiazole derivatives, including this compound. The compound was tested against drug-resistant strains of bacteria and fungi, showing promise as a potential therapeutic agent for treating infections caused by resistant pathogens .
Study on Anticancer Effects
In another investigation focusing on anticancer activity, researchers treated A549 and Caco-2 cells with varying concentrations of the compound. The results indicated a dose-dependent response where higher concentrations led to increased cell death in Caco-2 cells compared to A549 cells. This suggests selective targeting by the compound, which could be beneficial for developing targeted cancer therapies .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- LogP : N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide () has a LogP of 3.086, indicating moderate lipophilicity. The target compound’s 2,5-dimethylphenyl group may increase LogP slightly, enhancing membrane permeability .
- Hydrogen Bonding : Thiadiazole derivatives with sulfanyl groups (e.g., 5e–5m) often form intramolecular hydrogen bonds, affecting solubility and bioavailability .
Research Implications and Gaps
- Synthetic Optimization : Higher yields in benzylthio-substituted analogs (e.g., 5h, 88%) suggest efficient routes for scaling up the target compound .
- Biological Screening : Prioritize testing for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities based on structural parallels .
- Crystallography : SHELX software () could resolve the target compound’s crystal structure to guide structure-activity relationship (SAR) studies .
Q & A
What are the optimized synthetic routes for preparing N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis typically involves two key steps:
Thiadiazole core formation : Cyclization of thiocarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring.
Acylation : Coupling the thiadiazole intermediate with 2-chloro-N-(2,5-dimethylphenyl)acetamide via nucleophilic substitution.
Critical parameters include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Answer:
Discrepancies in NMR data often arise from:
- Tautomerism : Thiadiazole sulfanyl groups may exhibit dynamic equilibria, altering peak splitting. Use variable-temperature NMR to stabilize tautomers.
- Impurity interference : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) before analysis.
- Crystallographic validation : Cross-reference with single-crystal X-ray diffraction (e.g., using SHELXL for refinement) to resolve ambiguous assignments .
What advanced computational methods are suitable for predicting the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 or bacterial FabH).
- QSAR modeling : Train models on datasets of thiadiazole derivatives to correlate substituent effects (e.g., methyl groups on phenyl rings) with bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (GROMACS/AMBER) to identify critical residue interactions .
How should researchers design in vitro assays to evaluate the antimicrobial potential of this compound?
Answer:
- Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Include clinical isolates for resistance profiling.
- Assay protocol :
What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Solvent screening : Test mixed-solvent systems (e.g., ethanol/dichloromethane) for slow evaporation.
- Temperature gradients : Use a thermal cycler to gradually reduce temperature (0.5°C/hour) from 40°C to 4°C.
- Seeding : Introduce microcrystals from prior trials to induce nucleation.
- Validation : Refine structures with SHELXL-2018, ensuring R-factors < 5% .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
- Substituent variation :
- Phenyl ring : Replace methyl groups with electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance target affinity.
- Thiadiazole : Introduce hydrophilic moieties (e.g., -OH, -NH₂) to improve solubility.
- Biological testing : Compare IC₅₀ values across modified derivatives in enzyme inhibition assays (e.g., COX-2) .
What analytical techniques are critical for detecting degradation products during stability studies?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Analysis :
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- NMR : Track structural changes (e.g., sulfanyl group oxidation to sulfoxide).
- TGA/DSC : Monitor thermal stability and polymorph transitions .
How do researchers address low bioavailability in preclinical models for this compound?
Answer:
- Formulation strategies :
- Nanocrystal dispersion : Reduce particle size to <200 nm via wet milling.
- Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) to enhance intestinal absorption.
- Pharmacokinetic profiling : Conduct IV/PO crossover studies in rodents to calculate absolute bioavailability (F > 20% target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
